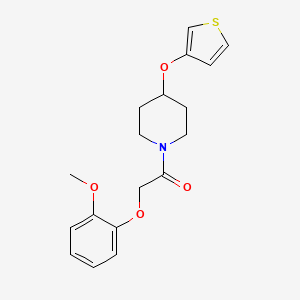
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests it’s an organic compound with functional groups like ether and ketone.
Synthesis Analysis
The synthesis would likely involve reactions that introduce the ether and ketone functional groups. This could involve reactions like Williamson ether synthesis or Friedel-Crafts acylation.Molecular Structure Analysis
The structure can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents, possibly under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
One of the primary applications of this compound class is in the synthesis of pharmaceutical agents. A related compound has been synthesized as part of the development of selective estrogen receptor modulators (SERMs), which have applications in treating conditions like osteoporosis and breast cancer. This synthesis approach demonstrates the compound's utility in creating potent bioactive molecules with significant therapeutic potential (Palkowitz et al., 1997).
Wound Healing Potential
Derivatives of this compound have been evaluated for their wound healing properties. A study showed significant wound healing activity in certain derivatives, indicating their potential use in treating wounds. This research points towards the application of these compounds in developing new treatments that accelerate the wound healing process and improve patient outcomes (Vinaya et al., 2009).
Corrosion Inhibition
In the field of material science, similar compounds have been studied for their corrosion inhibition properties. A study focused on the corrosion inhibition efficiency of certain Schiff bases for carbon steel in hydrochloric acid, showcasing how these compounds can be applied to protect metals from corrosion. This application is crucial in industrial processes and maintenance, highlighting the compound's versatility beyond biomedical research (Hegazy et al., 2012).
Antimicrobial and Antiallergy Activities
Research has also explored the antimicrobial and antiallergy activities of related compounds. For instance, certain piperidine derivatives were synthesized and showed potent antiallergy activity, indicating their potential use in developing antiallergy medications. Additionally, studies on Schiff bases derived from similar molecular structures have demonstrated antimicrobial activities, suggesting their application in combating microbial infections (Walsh et al., 1989).
Safety And Hazards
Safety data would likely come from material safety data sheets (MSDS), which might not be available if the compound is new or not widely studied.
Zukünftige Richtungen
Future research could involve further studying the compound’s properties, potential uses, and safety profile.
Please consult with a chemical expert or refer to scientific literature for more accurate and detailed information. This is a general approach and might not apply entirely to your specific compound.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-4-2-3-5-17(16)22-12-18(20)19-9-6-14(7-10-19)23-15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYVZJYOLVQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


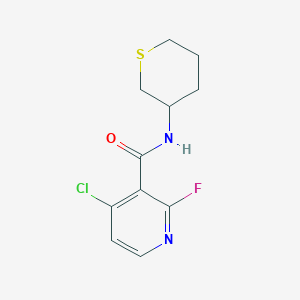
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)
![7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2844372.png)
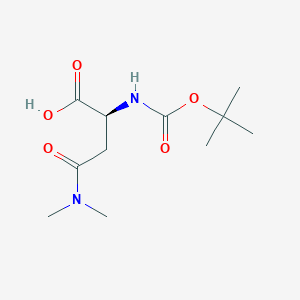
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2844374.png)
![(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine](/img/structure/B2844376.png)
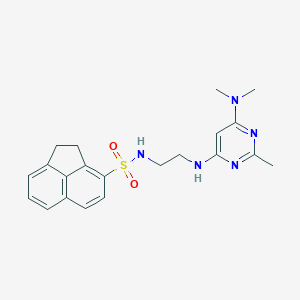
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)
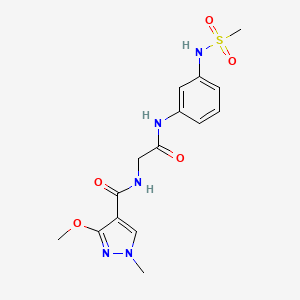
![N-(2,3-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2844387.png)
![N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2844388.png)
![4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2844390.png)